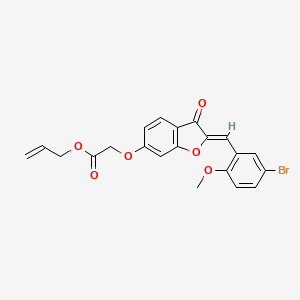
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide, also known as APMTB, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. APMTB belongs to the class of thiazole derivatives and has a molecular formula of C20H17N2O2S.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against various strains of fungi, such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential as therapeutic agents for the treatment of microbial diseases (Desai et al., 2013).
Anticancer Potential
Research into thiazole derivatives has also identified compounds with promising anticancer activities. One study discovered a kinesin spindle protein inhibitor with excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential anticancer agent (Theoclitou et al., 2011). Another study focused on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, revealing moderate to excellent anticancer activity against several cancer cell lines, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antioxidant Properties
A novel approach to the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives, including compounds related to this compound, explored their potential as antioxidants. These compounds were assessed through molecular docking and in vitro antioxidant activity studies, demonstrating promising antioxidant efficacy (Hossan, 2020).
Structural and Pharmacological Analysis
Studies have also delved into the structural analysis and pharmacological evaluation of thiazole-containing compounds, highlighting their diverse biological activities and potential in drug development. This includes investigations into their photo-degradation behavior, providing insights into their stability and reactivity under different conditions (Wu et al., 2007).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-8-10-15(11-9-12)18(23)21-19-20-16(17(24-19)13(2)22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJKLLGQZGUTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)


![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)


![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)
![(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid](/img/structure/B2755776.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2755779.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)
![6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2755781.png)
